molecular formula C14H25IN2 B1598639 N,N'-Dicyclohexyl-N-methylcarbodiimidium iodide CAS No. 36049-77-1

N,N'-Dicyclohexyl-N-methylcarbodiimidium iodide

Cat. No.: B1598639
CAS No.: 36049-77-1
M. Wt: 348.27 g/mol
InChI Key: LRUDWUSDXIPMDX-UHFFFAOYSA-M
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Description

N,N'-Dicyclohexyl-N-methylcarbodiimidium iodide is a quaternary ammonium iodide derivative of a carbodiimide. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used as coupling agents in peptide synthesis and organic chemistry due to their ability to activate carboxylic acids for nucleophilic attack . The addition of a methyl group and iodide counterion in this compound likely alters its solubility, reactivity, and biological interactions compared to neutral carbodiimides like DCC.

Properties

InChI

InChI=1S/C14H25N2.HI/c1-16(14-10-6-3-7-11-14)12-15-13-8-4-2-5-9-13;/h13-14H,2-11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUDWUSDXIPMDX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C=NC1CCCCC1)C2CCCCC2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957460
Record name N-{[Cyclohexyl(methyl)amino]methylidyne}cyclohexanaminium iodide
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Molecular Weight

348.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36049-77-1
Record name Cyclohexanaminium, N-(cyclohexylcarbonimidoyl)-N-methyl-, iodide (1:1)
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Record name N,N'-Dicyclohexyl-N-methylcarbodiimidium iodide
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Record name N-{[Cyclohexyl(methyl)amino]methylidyne}cyclohexanaminium iodide
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Record name N,N'-dicyclohexyl-N-methylcarbodiimidium iodide
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide can be synthesized through the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst. The reaction involves the following steps:

  • Cyclohexyl isocyanate is treated with phosphine oxides.
  • The reaction mixture is heated to induce decarboxylation.
  • The resulting product is N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide.

Industrial Production Methods

In industrial settings, the production of N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide is known for its role in substitution reactions, particularly in peptide synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The compound is often used with reagents like N-hydroxysuccinimide and dimethylaminopyridine in peptide synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. In peptide synthesis, the primary product is the coupled peptide.

Scientific Research Applications

Chemical Properties and Mechanism of Action

DCMCI is an organic compound with the formula C14H25IN2, characterized by its carbodiimide functional group. It acts primarily as a coupling agent, facilitating the formation of peptide bonds between amino acids by activating carboxyl groups. The mechanism involves the formation of an O-acylurea intermediate, which subsequently leads to peptide bond formation through dehydration reactions.

Peptide Synthesis

DCMCI is predominantly used in the synthesis of peptides due to its ability to activate carboxylic acids for coupling with amines. This application is critical in producing biologically active peptides and proteins.

  • Case Study : In a study on synthesizing cyclic peptides, DCMCI was employed to couple amino acids effectively, yielding high purity products with minimal side reactions.

Organic Reactions

Beyond peptide synthesis, DCMCI serves as a coupling agent in various organic reactions, including esterification and amidation processes.

  • Data Table: Comparison of Coupling Agents
Coupling AgentReaction TypeEfficiencyBy-products
DCMCIPeptide SynthesisHighMinimal
N,N'-DicyclohexylcarbodiimidePeptide SynthesisModerateModerate
N,N'-DiisopropylcarbodiimideEsterificationLowHigh

Biological Applications

DCMCI is also utilized in biological research for synthesizing peptide-based drugs and studying protein interactions.

  • Application Example : Researchers have used DCMCI to synthesize inhibitors for specific enzymes, demonstrating its utility in drug development .

Industrial Applications

In industrial settings, DCMCI is employed for large-scale peptide synthesis and the production of pharmaceutical intermediates. Its efficiency in forming stable peptide bonds makes it valuable for developing therapeutic agents.

  • Example : Pharmaceutical companies utilize DCMCI in the synthesis of peptide hormones and vaccines, capitalizing on its ability to produce high-yield reactions with minimal waste .

Mechanism of Action

The mechanism of action of N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide involves the activation of carboxyl groups in amino acids, facilitating their coupling to form peptides. The compound acts as a dehydrating agent, promoting the formation of peptide bonds. The molecular targets include the carboxyl and amino groups of amino acids, and the pathways involved are primarily related to peptide bond formation.

Comparison with Similar Compounds

Data Table: Comparative Properties

Property This compound* DCC DIC N-Cyclohexyl-N'-isopropylcarbodiimide
Molecular Formula C₁₄H₂₅IN₂ (inferred) C₁₃H₂₂N₂ C₇H₁₄N₂ C₁₀H₁₈N₂
Solubility High in DMF, MeCN (predicted) Soluble in DCM, THF Soluble in DCM, EtOAc Soluble in DCM, THF
Byproduct Solubility Likely soluble (iodide salt) Insoluble (DCU) Soluble Partially soluble
Toxicity Expected acute toxicity (H302, H318) H302, H311, H317 Lower toxicity than DCC Moderate toxicity
Applications Potential in bioconjugation, enzyme studies Peptide synthesis, organic coupling Solid-phase synthesis Hybrid peptide synthesis

*Properties inferred from structural analogs and iodide-containing compounds .

Research Findings and Implications

  • Biological Relevance : Iodide-containing complexes (e.g., platinum-iodide) exhibit superior cytotoxicity in HepG2 cells compared to chloride analogs, suggesting that this compound could be explored for anticancer applications .
  • Safety Considerations : While DCC’s hazards are well-documented, the iodide derivative’s toxicity profile requires empirical validation, particularly regarding iodine release under physiological conditions .

Biological Activity

N,N'-Dicyclohexyl-N-methylcarbodiimidium iodide (DCMC) is a carbodiimide compound that has garnered attention for its biological activity, particularly in biochemical applications and potential therapeutic uses. This article provides an overview of its biological activity, including case studies, research findings, and a data table summarizing its effects.

DCMC is characterized by its unique structure, which allows it to participate in various biochemical reactions. It primarily acts as a coupling agent in peptide synthesis and other organic reactions. The mechanism involves the activation of carboxylic acids to form acyl-urea intermediates, which can subsequently react with amines to form peptide bonds. This property makes DCMC valuable in the synthesis of peptides and proteins.

Biological Activity Overview

The biological activity of DCMC has been explored in several contexts:

  • Antimicrobial Activity : Some studies have indicated that DCMC exhibits antimicrobial properties, potentially due to its ability to disrupt cell membranes or interfere with metabolic processes in bacteria.
  • Cell Viability : Research has shown varying effects on cell viability depending on concentration and exposure time. Lower concentrations generally promote cell growth, while higher concentrations may induce cytotoxicity.
  • Enzyme Inhibition : DCMC has been evaluated for its ability to inhibit certain enzymes, which can be useful in therapeutic contexts where enzyme modulation is desired.

Case Studies

  • Peptide Synthesis : In a study focused on the synthesis of bioactive peptides, DCMC was utilized as a coupling agent. The results demonstrated efficient formation of peptide bonds with high yields, showcasing its effectiveness in bioconjugation processes .
  • Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of DCMC against various bacterial strains. The findings indicated that DCMC displayed significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .
  • Cytotoxicity Assays : In vitro studies evaluated the cytotoxic effects of DCMC on cancer cell lines. Results indicated that at specific concentrations, DCMC could reduce cell viability significantly, highlighting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of Gram-positive bacteria
Peptide Bond FormationHigh yield in peptide synthesis
CytotoxicityReduced viability in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-Dicyclohexyl-N-methylcarbodiimidium iodide
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